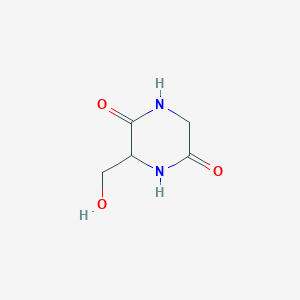

(R)-3-(Hydroxymethyl)piperazine-2,5-dione

Description

Significance of the Piperazine-2,5-dione Core as a Privileged Scaffold in Chemical Biology and Medicinal Chemistry

The piperazine-2,5-dione ring system is widely regarded as a "privileged scaffold" in the realm of drug discovery. nih.govnih.gov This designation stems from its ability to serve as a versatile template for the synthesis of structurally diverse molecules that can interact with a wide array of biological targets. nih.govresearchgate.net The rigid and stable nature of the diketopiperazine core provides a well-defined three-dimensional structure, which is crucial for specific molecular recognition and binding to proteins and enzymes. rsc.org

This scaffold's utility is further enhanced by its favorable physicochemical properties, which can circumvent some of the limitations associated with linear peptides, such as poor metabolic stability and low oral bioavailability. nih.gov The presence of two amide bonds within the six-membered ring offers sites for hydrogen bonding, a key interaction in many biological processes. nih.gov Consequently, molecules incorporating the piperazine-2,5-dione core have been investigated for a multitude of therapeutic applications, including anticancer, antibacterial, and anti-inflammatory activities. nih.gov The modular nature of their synthesis allows for the introduction of various substituents, enabling the fine-tuning of their pharmacological profiles. researchgate.net

Overview of Diketopiperazine Structural Diversity and Their Widespread Occurrence as Natural Products

Diketopiperazines are abundantly found in nature, produced by a wide range of organisms including bacteria, fungi, marine organisms, and even mammals. nih.govresearchgate.net This widespread occurrence is a testament to their evolutionary significance and diverse biological roles. The structural diversity of natural diketopiperazines is vast, arising from the incorporation of different amino acid building blocks and subsequent enzymatic modifications. rsc.orgrsc.org

These modifications, catalyzed by enzymes such as oxidoreductases, cytochrome P450s, and methyltransferases, introduce additional functional groups and stereochemical complexity to the basic diketopiperazine scaffold. rsc.orgnih.gov This enzymatic tailoring results in a rich tapestry of natural products with a broad spectrum of biological activities. rsc.org Marine organisms, in particular, have proven to be a prolific source of novel diketopiperazine derivatives with potent pharmacological properties. nih.gov

| Organism Type | Examples of Produced Diketopiperazines |

| Bacteria | Various simple and complex diketopiperazines |

| Fungi | Often produce structurally complex and bioactive diketopiperazines |

| Marine Organisms | A rich source of novel diketopiperazine derivatives |

The biosynthesis of these compounds is primarily carried out by two major enzyme families: nonribosomal peptide synthetases (NRPSs) and the more recently discovered cyclodipeptide synthases (CDPSs). rsc.orgrsc.org These enzymatic pathways are responsible for the remarkable structural diversity observed in this class of natural products.

Academic Relevance of Chiral Hydroxymethylated Piperazine-2,5-diones within the Diketopiperazine Class

Within the broader class of diketopiperazines, chiral hydroxymethylated derivatives, such as (R)-3-(Hydroxymethyl)piperazine-2,5-dione, hold particular academic interest. The presence of a stereocenter and a hydroxymethyl group introduces specific structural and functional characteristics that are subjects of active research.

The synthesis of these chiral compounds often requires stereocontrolled methods to ensure the desired enantiomeric purity. evitachem.com Research in this area explores various synthetic strategies, including the use of chiral starting materials and asymmetric catalysis. rsc.org The hydroxymethyl group provides a handle for further chemical modifications, allowing for the creation of libraries of related compounds for structure-activity relationship (SAR) studies.

From a biological perspective, chiral piperazine-2,5-dione derivatives have been investigated for their potential as enzyme inhibitors. For instance, certain chiral derivatives have demonstrated inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting potential applications in the management of diabetes. nih.gov The specific stereochemistry of these molecules is often crucial for their biological activity, highlighting the importance of chiral synthesis in this field.

The compound this compound itself serves as a valuable building block in synthetic and medicinal chemistry. evitachem.comchemicalbook.com Its well-defined structure and functional groups make it an attractive starting material for the development of more complex molecules with tailored biological properties.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| This compound | Not Available | C₅H₈N₂O₃ | 144.13 g/mol |

| 3,6-bis(hydroxymethyl)piperazine-2,5-dione | 5625-41-2 | C₆H₁₀N₂O₄ | 174.15 g/mol |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(hydroxymethyl)piperazine-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3/c8-2-3-5(10)6-1-4(9)7-3/h3,8H,1-2H2,(H,6,10)(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOWMPSYJSYTSSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(C(=O)N1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Interactions and Mechanistic Insights into Biological Activities of Hydroxymethylated Diketopiperazine Derivatives

Molecular Recognition and Ligand-Target Engagement Mechanisms

Role of Hydrogen Bonding Networks and Conformational Flexibility in Diketopiperazine-Protein Interactions

The diketopiperazine (DKP) scaffold, the core of (R)-3-(Hydroxymethyl)piperazine-2,5-dione, serves as a unique platform for molecular recognition, largely governed by its hydrogen bonding capabilities and conformational characteristics. The six-membered ring contains two amide bonds, providing both hydrogen bond donors (the N-H groups) and acceptors (the C=O groups) wikipedia.org. This arrangement facilitates the formation of extensive hydrogen bond networks with protein targets, which are crucial for stable ligand-target engagement.

Molecular docking studies of various DKP derivatives reveal that these hydrogen bonds are fundamental to their binding affinity. For instance, in the interaction with tubulin, the DKP backbone can form a critical hydrogen bond with the Val236 residue of β-tubulin nih.gov. Similarly, interactions with influenza neuraminidase involve key amino acid residues such as Arg371 and Thr439 mdpi.comnih.gov. The stability of these complexes is often further enhanced by the coexistence of hydrophobic interactions and π-stacking interactions, particularly when aromatic side chains are present nih.gov.

The DKP ring is a conformationally constrained scaffold, often described as nearly planar but typically adopting a non-planar boat conformation, which is considered the lowest energy conformer baranlab.org. While this inherent rigidity can be advantageous for fitting into specific binding pockets, there is a degree of conformational flexibility, with various conformations existing within a relatively small energy range of 6 kcal/mol baranlab.org. This limited flexibility allows the DKP core to adapt to the topology of a protein's binding site, optimizing interactions. The substituents on the DKP ring significantly influence its preferred conformation; cis-3,6-disubstituted DKPs, for example, tend to favor a boat conformation, whereas aromatic substituents can force a more planar structure to maximize overlap with the DKP ring baranlab.org. This interplay between a rigid core and flexible side chains is a key determinant in the molecular recognition and binding specificity of DKP derivatives.

Table 1: Summary of Molecular Interactions in Diketopiperazine-Protein Binding

| Interaction Type | Description | Key Molecular Features | Example Protein Residues Involved |

|---|---|---|---|

| Hydrogen Bonding | Essential for anchoring the ligand in the binding pocket and determining specificity. | Amide N-H groups (donors) and C=O groups (acceptors) of the DKP ring. | Val236 (β-tubulin) nih.gov, Arg371, Thr439 (Neuraminidase) mdpi.comnih.gov |

| Hydrophobic Interactions | Contribute to the overall binding affinity and stability of the complex. | Alkyl or aromatic side chains on the DKP ring. | Not specified in provided texts. |

| π-π Stacking | Occurs when both the ligand and the binding site contain aromatic rings, enhancing binding stability. | Aromatic side chains (e.g., benzyl (B1604629) groups) on the DKP ring. | Not specified in provided texts. |

Receptor-Mediated Binding and Pathway Activation (e.g., Melanocortin Receptors)

Piperazine (B1678402) derivatives, including the DKP scaffold, have been identified as effective ligands for G-protein coupled receptors (GPCRs), notably the melanocortin receptors (MCRs). The melanocortin system is involved in a wide array of physiological processes, and its receptors are significant therapeutic targets ebrary.net. Specifically, derivatives with a piperazine core have demonstrated high affinity and selectivity for the melanocortin 4 receptor (MC4R).

Structure-activity relationship studies have shown that specific substitutions on the piperazine or DKP ring are crucial for potent agonist activity. For instance, a series of piperazine core compounds with ortho-substituted aryl sulfonamides showed binding and functional activities at MC4R in the nanomolar range researchgate.net. One compound in this series displayed over 25,000-fold selectivity for MC4R compared to MC3R, highlighting the potential for designing highly specific ligands researchgate.net. The stereochemistry of the substituents also plays a critical role; for benzylic piperazines, the R-enantiomer was found to be more active at MC4R nih.gov.

The binding of these DKP-based ligands to melanocortin receptors initiates downstream signaling cascades. As MCRs are functionally coupled to adenylyl cyclase, agonist binding typically leads to the activation of this enzyme, an increase in intracellular cyclic AMP (cAMP) levels, and the subsequent activation of protein kinase A (PKA) and other signaling pathways. This activation can modulate various cellular functions depending on the cell type and receptor subtype involved. For example, activation of MC4R in the central nervous system is a key regulator of energy homeostasis and food intake.

Table 2: Binding Affinities of Piperazine Derivatives at Melanocortin Receptors

| Compound Type | Target Receptor | Activity | Key Finding |

|---|---|---|---|

| Piperazine with ortho-substituted aryl sulfonamide | MC4R | Agonist | Binding and functional activities <30 nM; high selectivity over MC3R and MC5R. researchgate.net |

| Substituted benzylic piperazines | MC4R | Agonist | Ortho-substitution on the aromatic ring and R-enantiomer configuration afforded the highest affinity. nih.gov |

Modulation of Enzyme Activity and Specific Inhibition Mechanisms

Resistance to Proteolytic and Enzymatic Degradation

A defining characteristic of the 2,5-diketopiperazine scaffold is its remarkable stability and resistance to enzymatic degradation, particularly by proteases wikipedia.orgnih.govrsc.orgnih.govnih.gov. Unlike linear peptides, which are readily cleaved at their peptide bonds by peptidases, the cyclic and conformationally constrained nature of the DKP ring renders it a poor substrate for these enzymes. This inherent stability is a significant advantage in the development of peptide-based therapeutics, as it can lead to improved pharmacokinetic profiles and bioavailability.

This resistance stems from the rigid structure of the DKP's six-membered ring, which sterically hinders the approach and proper positioning of the catalytic residues of proteolytic enzymes nih.gov. While most DKPs show high stability, the degree of resistance can be influenced by the nature of the side chains. Nonetheless, the core structure is significantly more robust than its linear dipeptide counterparts nih.gov. This proteolytic resistance makes the DKP scaffold a reliable and durable template for designing new therapeutic agents that can persist in biological systems.

Molecular Mechanisms of Cellular Process Modulation

The biological activities of hydroxymethylated diketopiperazine derivatives stem from their ability to engage with specific molecular targets, thereby modulating cellular processes. The mechanisms are directly linked to the interactions described in the preceding sections.

When a DKP derivative acts as a receptor agonist, such as at the melanocortin receptors, it triggers a cascade of intracellular signaling events. This receptor activation can lead to the modulation of gene expression and cellular metabolism, influencing high-level physiological processes like appetite control and inflammation ebrary.net.

Pathways of Programmed Cell Death Induction

Piperazine-2,5-dione derivatives have been shown to induce apoptosis, a form of programmed cell death, in cancer cells through multiple molecular pathways. The induction mechanisms often involve both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways.

Research into β-elemene piperazine derivatives demonstrated their ability to trigger apoptosis by generating reactive oxygen species (ROS), specifically hydrogen peroxide (H₂O₂) nih.gov. This increase in ROS leads to a decrease in the mitochondrial membrane potential and the activation of caspase-8 nih.gov. The activation of caspase-8, a key initiator caspase in the extrinsic pathway, is correlated with the downregulation of the cellular FLICE-inhibitory protein (c-FLIP), a crucial anti-apoptotic regulator nih.gov. This suggests that these compounds can overcome resistance to apoptosis by modulating c-FLIP levels nih.gov.

Furthermore, studies on other derivatives, such as (S)-3-(3,4-Dihydroxybenzyl)piperazine-2,5-dione, have shown that they can significantly upregulate the transcription of pro-apoptotic genes. In colorectal cancer cells, this compound led to an increased expression of p53, caspase-3, and caspase-8 nih.gov. Concurrently, it decreased the expression of anti-apoptotic genes like BCL2 and survivin nih.gov. The BCL-2 family of proteins are critical regulators of the intrinsic apoptotic pathway, and a shift in the balance towards pro-apoptotic members facilitates cell death. Similarly, the investigation of 3R,6R-bis(4-hydroxy benzyl)piperazine-2,5-dione (BHBPPD) in gastric cancer cells has focused on its role in inducing apoptosis through the activation of critical caspase cascades researchgate.net. The collective evidence indicates that these compounds can initiate a multi-pronged attack on cancer cells by activating caspases and modulating the expression of key apoptotic regulatory genes.

Table 1: Key Molecules in Apoptosis Induction by Piperazine-2,5-dione Derivatives

| Molecule/Target | Role in Apoptosis | Observed Effect of Derivative |

|---|---|---|

| Reactive Oxygen Species (ROS) | Signal transduction, mitochondrial damage | Increased production (e.g., H₂O₂) nih.gov |

| c-FLIP | Inhibition of caspase-8 activation | Downregulation/decrease in protein levels nih.gov |

| Caspase-8 | Initiator caspase (extrinsic pathway) | Activation nih.govnih.gov |

| Caspase-3 | Executioner caspase | Upregulation of gene expression nih.gov |

| p53 | Tumor suppressor, apoptosis induction | Upregulation of gene expression nih.gov |

| BCL-2 | Anti-apoptotic protein | Downregulation of gene expression nih.gov |

Interference with Cell Cycle Progression

In addition to inducing apoptosis, certain piperazine derivatives can exert cytostatic effects by interfering with the normal progression of the cell cycle in cancer cells. The cell cycle is a tightly regulated process, and its disruption can prevent cell proliferation.

One study revealed that derivatives of ursolic acid coupled with a substituted piperazine ring could induce cancer cell apoptosis and arrest the cell cycle at the G0/G1 phase in HT-29 (colon), HepG2 (liver), and RL95-2 (endometrial) cancer cells nih.gov. The G0/G1 checkpoint is a critical juncture where the cell commits to division or enters a quiescent state. By causing an arrest at this stage, these compounds prevent the cells from entering the S phase (DNA synthesis), thereby halting their proliferation. This mechanism provides an alternative or complementary anti-cancer strategy to the direct induction of cell death.

Table 2: Effect of Piperazine Derivatives on Cell Cycle Progression

| Cell Line(s) | Affected Cell Cycle Phase | Outcome |

|---|

Antiviral and Antimicrobial Action at the Molecular Level

The piperazine-2,5-dione scaffold is a core structure in many natural products exhibiting a wide spectrum of bioactivities, including antiviral and antimicrobial effects nih.govmdpi.com.

Antiviral Mechanisms: Research has identified 2,5-diketopiperazine derivatives as potential anti-influenza agents. A molecular docking study showed that certain N-substituted 2,5-diketopiperazine derivatives can bind effectively within the 430-cavity of the neuraminidase enzyme from the H5N2 avian influenza virus nih.gov. Neuraminidase is a crucial enzyme that facilitates the release of newly formed virus particles from an infected host cell. By inhibiting this enzyme, the compounds can prevent the spread of the virus nih.gov. The interactions with key amino acid residues, such as Arg371 and Ile427, are critical for this inhibitory activity nih.gov.

Antimicrobial Mechanisms: The antibacterial properties of piperazine-2,5-diones stem from their ability to inhibit essential bacterial enzymes. A cyclic peptide identified as 2,5-Piperazinedione, 3,6-bis(2-methylpropyl), isolated from a Streptomyces species, demonstrated potent activity against multidrug-resistant bacteria nih.gov. Molecular docking studies elucidated its mechanism, showing a strong binding affinity for glucosamine-6-phosphate synthase, an enzyme involved in the biosynthesis of the bacterial cell wall nih.gov. The compound also showed moderate affinity for penicillin-binding protein 1a, another key enzyme in cell wall synthesis, and the LasR regulator protein involved in quorum sensing nih.gov. Other studies on N,N′-disubstituted piperazines have shown significant activity against Gram-negative bacteria, with docking analyses suggesting that these compounds may act as inhibitors of enoyl-ACP reductase, an essential enzyme in bacterial fatty acid synthesis mdpi.com.

Table 3: Molecular Targets of Antiviral and Antimicrobial Piperazine-2,5-dione Derivatives

| Class | Organism/Virus | Molecular Target | Mechanism of Action |

|---|---|---|---|

| Antiviral | Influenza A (H5N2) | Neuraminidase | Inhibition of viral release from host cells nih.gov |

| Antimicrobial | Multidrug-resistant bacteria | Glucosamine-6-phosphate synthase | Inhibition of bacterial cell wall synthesis nih.gov |

| Antimicrobial | Gram-negative bacteria (e.g., E. coli) | Enoyl-ACP reductase (FabI) | Inhibition of fatty acid biosynthesis mdpi.com |

Neuroprotective Mechanisms and Cellular Stress Response Pathways

Diketopiperazine derivatives have garnered significant interest for their neuroprotective properties researchgate.netnih.gov. Their rigid heterocyclic structure confers high stability and facilitates passage across the blood-brain barrier, making them promising candidates for treating neurodegenerative disorders nih.govresearchgate.net.

The primary neuroprotective mechanism of some derivatives is linked to their ability to counteract oxidative stress, a key factor in neuronal damage. Novel diketopiperazines where a histidine residue was replaced by 3,5-di-tert-butyltyrosine, a phenolic amino acid, were shown to prevent neuronal death in an in vitro model of traumatic injury researchgate.net. This effect was attributed to the ability of the phenolic moiety to trap reactive oxygen species (ROS) researchgate.net. These compounds were effective at preventing cell death caused by the direct induction of free radicals, demonstrating activity at picomolar concentrations researchgate.net. By mitigating cellular stress induced by ROS, these compounds help maintain neuronal integrity and function.

Antioxidant and Anti-inflammatory Cellular Pathways

The antioxidant and anti-inflammatory activities of hydroxymethylated diketopiperazine derivatives are mediated through the modulation of specific cellular signaling pathways.

Antioxidant Pathways: Oxidative stress, resulting from an imbalance between ROS production and antioxidant defenses, contributes to numerous diseases nih.gov. A series of novel 1,4-disubstituted piperazine-2,5-dione derivatives have been shown to protect SH-SY5Y neuroblastoma cells from hydrogen peroxide-induced oxidative damage nih.gov. Mechanistic studies revealed that the most potent compound decreased ROS production and stabilized the mitochondrial membrane potential to inhibit apoptosis. This protective effect was mediated through the activation of an IL-6/Nrf2 positive-feedback loop nih.gov. The Nrf2 pathway is a master regulator of the antioxidant response, controlling the expression of numerous antioxidant and detoxification enzymes.

Anti-inflammatory Pathways: Chronic inflammation is a pathological feature of many diseases mdpi.comresearchgate.net. Piperazine derivatives can modulate inflammatory responses by targeting key signaling pathways. One study on methyl salicylate derivatives bearing a piperazine moiety found that they could significantly inhibit the lipopolysaccharide (LPS)-induced release of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in macrophages nih.gov. The lead compound also attenuated the upregulation of cyclooxygenase-2 (COX-2), a key enzyme in the production of inflammatory prostaglandins nih.gov. The PI3K/AKT pathway is a critical signaling cascade that can regulate inflammation; its activation is often associated with the suppression of pro-inflammatory pathways like NF-κB mdpi.com. While some piperazine-2,5-dione derivatives were found to be unable to reduce NF-κB activity in a specific assay mdpi.comresearchgate.net, the modulation of other pathways like PI3K/AKT represents a viable mechanism for the anti-inflammatory effects observed with other derivatives.

Table 4: Modulation of Antioxidant and Anti-inflammatory Pathways

| Pathway | Key Mediators | Observed Effect of Derivatives |

|---|---|---|

| Antioxidant | ROS, Mitochondrial Membrane Potential | Decreased ROS production, stabilization of membrane potential nih.gov |

| Antioxidant | IL-6/Nrf2 Feedback Loop | Activation of the pathway, promoting cell survival nih.gov |

| Anti-inflammatory | TNF-α, IL-6 | Inhibition of LPS-induced release nih.gov |

| Anti-inflammatory | COX-2 | Attenuation of LPS-induced upregulation nih.gov |

| Anti-inflammatory | NF-κB | No significant reduction in activity in some models mdpi.comresearchgate.net |

Computational and Theoretical Investigations of R 3 Hydroxymethyl Piperazine 2,5 Dione and Diketopiperazine Derivatives

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Complex Analysis

Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques for analyzing the interaction between a ligand, such as a diketopiperazine derivative, and its biological target, typically a protein or enzyme. Docking predicts the preferred binding orientation and affinity of a ligand to a receptor, while MD simulations provide a dynamic view of the complex, revealing conformational changes and the stability of interactions over time.

These methods have been successfully applied to various diketopiperazine derivatives to elucidate their mechanism of action. For instance, studies on DKP derivatives as potential anticancer agents targeting tubulin have utilized both docking and MD simulations. nih.gov Molecular docking was used to identify plausible binding poses within the colchicine (B1669291) binding site of tubulin. nih.gov These simulations revealed that the diketopiperazine backbone often forms crucial hydrogen bonds with key residues like Val236 of β-tubulin. nih.gov

Following docking, MD simulations are employed to refine the binding poses and assess the stability of the ligand-receptor complex. nih.govnih.gov These simulations can reveal that diketopiperazine derivatives may induce conformational changes in the target protein, which is essential for their biological function. nih.gov A powerful extension of MD is the calculation of binding free energies using methods like the Molecular Mechanics/Poisson–Boltzmann Surface Area (MM/PBSA) approach. nih.gov These calculations can correlate well with experimental biological activities, showing that stronger computed binding energies often correspond to higher inhibitory activity. nih.gov Energy decomposition analysis further allows researchers to identify the primary forces driving the interaction, such as van der Waals forces or electrostatic interactions, and pinpoint the key amino acid residues contributing most significantly to the binding affinity. nih.gov

In the context of understanding enzyme chemoselectivity, MD simulations have been used to study diketopiperazine dimerases, a class of cytochrome P450 enzymes. nih.govresearchgate.netescholarship.org Simulations identified regions of conformational flexibility that were not apparent from static crystal structures, explaining why different enzymes produce different isomeric products. nih.govresearchgate.netescholarship.org This knowledge guided protein engineering efforts to create enzyme variants with altered and controlled selectivity. nih.govescholarship.org

Table 1: Example of Molecular Docking and MD Simulation Findings for Diketopiperazine Derivatives Targeting Tubulin

| Computational Method | Key Finding | Significance | Reference |

|---|---|---|---|

| Molecular Docking | Identified hydrogen bonding between the DKP backbone and Val236 of β-tubulin. | Reveals a critical interaction point for the ligand class within the colchicine binding site. | nih.gov |

| Molecular Dynamics (MD) Simulation | Showed that inhibitors prevent tubulin assembly by inducing conformational changes. | Explains the dynamic mechanism of action beyond a static binding pose. | nih.gov |

| MM/PBSA Calculations | Binding free energies correlated with experimentally observed biological activities. | Validates the computational model and allows for predictive ranking of new derivatives. | nih.gov |

| Binding Free Energy Decomposition | Van der Waals interactions were found to be the dominant force in binding affinity. | Informs future drug design, suggesting that enhancing hydrophobic interactions could improve potency. | nih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and chemical reactivity of molecules. nih.gov For diketopiperazines, these methods can predict reaction mechanisms, transition state energies, and the influence of substituents on the molecule's properties.

A practical application of these calculations is in understanding and mitigating side reactions during peptide synthesis. For example, the formation of diketopiperazines is a common and often undesirable side reaction during the solid-phase peptide synthesis (SPPS) of therapeutic peptides. nih.govacs.org DFT calculations have been used to investigate the mechanism of this intramolecular cyclization. nih.gov Studies have shown that peptides containing a penultimate proline residue are particularly prone to DKP formation. nih.gov DFT calculations revealed that the proline ring stabilizes the transition state of the reaction through a C–H···π interaction, thereby lowering the activation energy and accelerating the unwanted cyclization. nih.gov This insight helps in developing strategies to minimize the formation of these impurities, such as using alternative protecting groups or modifying reaction conditions. nih.govacs.org

Quantum chemical methods are also crucial for elucidating the structures of newly isolated natural products. nih.gov By calculating properties like electronic circular dichroism (ECD) spectra and comparing them with experimental data, the absolute configuration of complex diketopiperazine alkaloids can be confidently assigned. nih.gov

Table 2: Application of DFT Calculations in Understanding Diketopiperazine Formation

| System Studied | Computational Method | Key Finding | Implication for Synthesis |

|---|---|---|---|

| Fmoc-protected peptide intermediates in SPPS | Density Functional Theory (DFT) | A penultimate proline residue stabilizes the cyclization transition state via a C–H···π interaction. | Explains the high propensity for DKP formation in Pro-containing sequences and guides the development of optimized synthesis protocols. |

| Fmoc deprotection in various solvents | DFT | Fmoc deprotection can proceed without a base like piperidine, leading to DKP formation during post-coupling aging. | Highlights the instability of certain peptide intermediates and the need for careful control of storage and reaction times. |

Conformational Analysis and Energy Landscape Mapping of Diketopiperazine Systems

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. The diketopiperazine ring, a six-membered heterocycle, is not perfectly flat and can adopt several conformations. baranlab.org Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is often visualized through an energy landscape map, which plots the energy of the system as a function of its geometric coordinates. arxiv.orgnih.gov

For the basic 2,5-diketopiperazine ring, theoretical calculations and experimental data have shown that a boat conformation is typically lower in energy than a planar one, although the energy difference can be small (around 1.5 kcal/mol). baranlab.org This small difference means that forces from the molecular environment, such as in a crystal lattice or in solution, can influence the preferred conformation. baranlab.org

The conformational preference is significantly affected by substituents on the ring. baranlab.org

Cis-3,6-disubstituted DKPs generally favor a boat conformation. An exception is when substituents can form intramolecular hydrogen bonds, such as in cyclo(L-Ser-L-Ser), which can favor a planar structure with the sidechains folded over the ring. baranlab.org

Trans-3,6-disubstituted DKPs have less predictable conformations. baranlab.org

Aromatic substituents tend to engage in π-stacking with the DKP ring, which forces the ring into a more planar conformation. baranlab.org

Understanding this landscape is critical, as all possible conformations of the DKP ring are generally found within a relatively narrow energy range of about 6 kcal/mol. baranlab.org Techniques like Energy Landscape Mapping (ELM) and Replica Exchange Molecular Dynamics (REMD) are used to explore these complex landscapes comprehensively. nih.gov ELM, in particular, locates stationary points (minima and transition states) on the potential energy surface, allowing for the identification of pathways and energy barriers between different conformations. nih.gov

Table 3: Conformational Preferences of Substituted 2,5-Diketopiperazines

| Substitution Pattern | Preferred Conformation | Driving Factor / Exception | Reference |

|---|---|---|---|

| Unsubstituted | Boat | Lower in energy by ~1.5 kcal/mol compared to planar. | baranlab.org |

| Cis-3,6-disubstituted | Boat | Steric preference. Exception: Cyclo(L-Ser-L-Ser) can be planar due to intramolecular H-bonding. | baranlab.org |

| Trans-3,6-disubstituted | Less predictable | Conformation is more variable. | baranlab.org |

| Aromatic substituent | Planar | Favorable π-stacking interaction between the aromatic ring and the DKP ring. | baranlab.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net Once a statistically robust QSAR model is developed and validated, it can be used to predict the activity of new, unsynthesized molecules and to guide the optimization of lead compounds to enhance their potency and other desired properties. researchgate.netnih.gov

The process involves several key steps:

Data Set Collection: A series of compounds with experimentally measured biological activities (e.g., IC₅₀ or Kᵢ values) is assembled. tiu.edu.iq

Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, is calculated. These can describe physicochemical properties (e.g., logP, molecular weight), electronic properties, or 3D structural features. researchgate.net

Model Building: Statistical methods, such as Partial Least Squares (PLS) or regression analysis, are used to build a mathematical equation linking the descriptors to the biological activity. researchgate.nettiu.edu.iq

Model Validation: The model's predictive power is rigorously tested using internal validation (e.g., cross-validation, Q²) and external validation with a separate test set of compounds (R²ex). nih.govtiu.edu.iq

QSAR models play a vital role in lead optimization. nih.gov For example, a QSAR study on a series of nitrogen heterocycles as prostaglandin (B15479496) EP2 receptor agonists developed a six-parameter model with good statistical significance (R²tr = 0.808, Q²LMO = 0.794, R²ex = 0.781). tiu.edu.iq The model provided insights into the structural features crucial for agonist potency, such as the spatial relationship between hydrogen bond donors and cyclic nitrogen atoms. tiu.edu.iq

The contour maps generated from 3D-QSAR models can be particularly insightful. researchgate.net These maps visualize regions around the molecule where, for example, bulky groups, electronegative groups, or hydrogen bond donors would be favorable or unfavorable for activity. By analyzing these maps, medicinal chemists can rationally design new derivatives with a higher probability of being active, thereby accelerating the drug discovery process. researchgate.netresearchgate.net

Table 4: Example of Statistical Parameters for a QSAR Model

| Parameter | Description | Example Value | Interpretation |

|---|---|---|---|

| R² (Training Set) | Coefficient of determination for the training set; measures how well the model fits the data it was built on. | 0.808 | The model explains 80.8% of the variance in the training set's biological activity. |

| Q² (Cross-Validation) | Cross-validated R²; measures the internal predictive ability of the model. | 0.794 | The model has good internal robustness and predictive power. |

| R² (External Test Set) | Coefficient of determination for an external test set not used in model building. | 0.781 | The model accurately predicts the activity of new compounds, indicating good external predictivity. |

Note: Example values are taken from a QSAR study on prostaglandin EP2 receptor agonists. tiu.edu.iq

Advanced Applications and Research Directions for Diketopiperazine Based Therapeutics

Utilization of Diketopiperazines as Chiral Building Blocks in Complex Organic Synthesis

(R)-3-(Hydroxymethyl)piperazine-2,5-dione serves as a valuable chiral building block in the enantioselective synthesis of more complex molecules. nih.gov The inherent chirality of this compound, derived from the (R)-configuration at the 3-position, makes it a useful starting material for creating stereospecific products, which is crucial for their pharmacological activity. nih.gov

The synthesis of this compound itself often involves methods that ensure the desired stereochemistry is achieved, for example, by using chiral starting materials. evitachem.com Its structure, featuring a piperazine (B1678402) ring with hydroxymethyl and dicarbonyl functional groups, provides multiple reactive sites for further chemical modification. evitachem.com This allows for its incorporation into larger, more complex molecular architectures. For instance, diketopiperazines are used as precursors in the synthesis of bicyclomycin (B1666983) analogues, a class of antibiotics. researchgate.net

The utility of chiral building blocks like this compound is a cornerstone of modern medicinal chemistry, enabling the development of new drugs with high specificity and efficacy. sigmaaldrich.combldpharm.com

Table 1: Synthetic Applications of Chiral Diketopiperazine Scaffolds

| Application Area | Description | Key Feature of Scaffold |

| Asymmetric Synthesis | Serves as a starting material for the synthesis of enantiomerically pure compounds. | Pre-existing chiral center guides stereoselective reactions. |

| Natural Product Synthesis | Used in the total synthesis of complex natural products like pepticinnamin E. researchgate.net | Provides a rigid core structure that mimics parts of the natural molecule. |

| Medicinal Chemistry | Acts as a scaffold for creating libraries of new drug candidates. nih.gov | Allows for diverse functionalization at multiple positions. |

Engineering of Diketopiperazine-Based Systems for Enhanced Delivery and Pharmacological Targeting

The development of effective drug delivery systems is paramount for optimizing the therapeutic potential of bioactive molecules. Diketopiperazines, including this compound, are being explored for their potential in creating advanced drug delivery platforms.

A significant challenge in drug development, particularly for neurological disorders, is overcoming the blood-brain barrier (BBB). nih.gov The physicochemical properties of diketopiperazines can be modulated to enhance their ability to cross this and other biological membranes. While specific studies on the cellular uptake of this compound are not extensively documented, research on similar piperazine-containing compounds offers insights.

Strategies to improve BBB penetration often involve modifying the drug to be recognized by specific uptake transporters present on the endothelial cells of the BBB. nih.gov These transporters, which are part of the solute carrier (SLC) superfamily, facilitate the entry of essential molecules like amino acids and glucose into the brain. nih.govnih.gov By designing diketopiperazine derivatives that mimic the structure of these natural substrates, it may be possible to hijack these transport systems for brain delivery.

Another approach is the use of nanocarriers. For instance, niosomal formulations of piperazine-2,5-dione encapsulated in chitosan (B1678972) have been suggested to enhance their ability to cross the BBB. nih.gov While not specific to the (R)-3-(hydroxymethyl) variant, this indicates a promising direction for future research.

Creating formulations that allow for targeted and sustained release of a drug can improve its efficacy and reduce side effects. The diketopiperazine core is well-suited for such applications due to its relative stability and potential for chemical modification.

Recent studies have explored novel formulations of piperazine-2,5-dione derivatives, such as loading them into chitosan-coated niosomes for anti-colorectal cancer activity. nih.gov These formulations can offer controlled and sustained release of the therapeutic agent. nih.gov The use of such nanoparticle systems could potentially be adapted for this compound to enhance its pharmacokinetic properties and target it to specific tissues or cells. nih.gov

Table 2: Research Findings on Diketopiperazine Delivery Systems

| Delivery Strategy | Key Findings | Potential for this compound |

| Niosomal Encapsulation | Chitosan-coated niosomes with a piperazine-2,5-dione derivative showed potential for anti-colorectal cancer activity. nih.gov | This approach could be explored to improve the delivery and targeting of this compound. |

| BBB Penetration | The ability of a compound to cross the BBB can be predicted by its topological polar surface area (TPSA). peerj.com | The TPSA of this compound could be calculated to estimate its potential for BBB penetration. |

| Uptake Transporters | Drug transporters at the BBB play a crucial role in the pharmacokinetics of drugs in the brain. nih.gov | Modifications to the structure of this compound could be made to target these transporters. |

Diketopiperazines as Scaffolds for the Development of Multi-Target Directed Ligands

The complexity of many diseases, such as neurodegenerative disorders, often involves multiple biological targets. nih.gov This has led to the development of multi-target-directed ligands (MTDLs), single molecules designed to interact with several targets simultaneously. The rigid piperazine scaffold is recognized as a "privileged structure" in drug discovery and is well-suited for this purpose. tandfonline.com

While specific MTDLs based on this compound have not been detailed in the reviewed literature, the general applicability of the piperazine core is well-established. tandfonline.com For example, a related compound, 3-(aminomethyl)piperazine-2,5-dione, was identified as a novel inhibitor of the NMDA receptor glycine (B1666218) site, a target implicated in neuronal development and memory. nih.gov The piperazine structure allows for the strategic placement of different pharmacophores to interact with multiple binding sites, potentially leading to synergistic therapeutic effects. nih.gov

Biomimetic and Bioinspired Research Leveraging the Diketopiperazine Core for Natural Product Mimicry

Diketopiperazines are a common motif found in a wide array of natural products with diverse biological activities. tandfonline.com This makes them an excellent starting point for biomimetic and bioinspired research. The goal of this research is to create synthetic molecules that mimic the structure and function of these natural products, often with improved properties such as stability or ease of synthesis.

The piperazine ring is a key structural component in many bioactive natural products. tandfonline.comnih.gov For example, pepticinnamin E, a natural product and enzyme inhibitor, contains a 3-hydroxymethyl-2,5-diketopiperazine unit. researchgate.net The synthesis of this unit is a critical step in the total synthesis of the natural product. researchgate.net

By using this compound as a scaffold, researchers can design and synthesize novel compounds that mimic the bioactive conformations of natural products. This approach can lead to the discovery of new therapeutic agents with a wide range of applications, from anticancer to antimicrobial. tandfonline.com

Future Perspectives and Emerging Research Avenues in Diketopiperazine Chemistry and Biology

Innovations in Asymmetric Synthesis and High-Throughput Methodologies for Chiral Diketopiperazines

The biological activity of diketopiperazines is intrinsically linked to their stereochemistry. Consequently, the development of efficient methods for asymmetric synthesis is paramount. While traditional approaches have often relied on the "chiral pool" of naturally available amino acids, this limits structural diversity and can make certain stereoisomers prohibitively expensive. acs.org

Emerging research is focused on catalytic asymmetric methods that establish stereochemical control in the later stages of synthesis. acs.org A notable innovation is the intramolecular Tsuji-Trost reaction of Ugi adducts, which allows for the construction of a broad range of enantioenriched spiro-diketopiperazines under mild conditions. acs.orgnih.gov This two-step method provides access to highly functionalized DKPs with excellent enantioselectivity. acs.org Another powerful technique is the asymmetric synthesis of chiral 2,5-DKPs through a sequence involving a Ugi four-component reaction (4CR) catalyzed by chiral Cobalt(III) complexes, followed by cyclization. acs.org This approach has been shown to produce α-propiolyl aminoamides in high yields and excellent enantioselectivities, which can then be converted to chiral DKPs. acs.org

To accelerate the discovery of new bioactive DKPs, high-throughput synthesis and screening of DKP libraries are essential. nih.gov Methodologies that facilitate rapid and diverse library creation are gaining traction. Solid-phase organic synthesis (SPOS) has been instrumental in this area, allowing for the combinatorial discovery of active DKP compounds. nih.govnih.govumn.edu The development of multi-step, on-resin construction of the DKP unit enables the creation of complex libraries of high quality. nih.gov Multicomponent reactions, such as the Ugi reaction, are also highly valuable for generating structural diversity in a single step, providing a foundation for subsequent cyclization into DKP libraries. mdpi.comnih.gov

| Synthetic Methodology | Key Features | Primary Advantage |

| Catalytic Asymmetric Synthesis | Utilizes chiral catalysts (e.g., Pd or Co complexes) to control stereochemistry. acs.orgacs.org | Access to a wide range of stereoisomers, independent of the chiral pool. acs.org |

| High-Throughput Synthesis | Employs solid-phase synthesis and combinatorial chemistry to create large libraries. nih.govnih.gov | Rapid identification of novel lead structures for drug discovery. nih.gov |

| Multicomponent Reactions (e.g., Ugi) | Combines three or more starting materials in a single reaction to build complex adducts for cyclization. mdpi.comnih.gov | High efficiency and generation of significant molecular diversity. |

Integration of Artificial Intelligence and Machine Learning in Diketopiperazine Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of DKP-based therapeutics. nuvobio.comnih.govpolifaces.de These computational tools can analyze vast datasets to identify novel drug targets, predict the biological activity of new DKP structures, and optimize their drug-like properties. nuvobio.comnih.gov

Furthermore, AI can assist in solving challenges related to the pharmacokinetic properties of peptide-based drugs, such as improving their half-life and oral bioavailability. nih.govpolifaces.de As these computational methods become more sophisticated, the prospect of an autonomous pipeline for designing and validating therapeutic peptides and their mimics, including DKPs, moves closer to reality. nih.gov

Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action for Diketopiperazines

Diketopiperazines exhibit a remarkable breadth of biological activities, including anticancer, antiviral, antibacterial, and neuroprotective properties. rjeid.commdpi.comwikipedia.orgresearchgate.net Historically, research has focused on certain classes of targets, but the future lies in exploring novel and underexplored biological pathways. The rigid DKP scaffold is adept at mimicking peptide β-turns, making it an ideal starting point for designing inhibitors of protein-protein interactions (PPIs), a class of targets often considered "undruggable" by traditional small molecules. baranlab.org

Recent studies have identified DKPs as potent inhibitors of novel cancer targets. For example, DKP derivatives have been designed as inhibitors of the MDM2-p53 interaction, aiming to restore the function of the p53 tumor suppressor. nih.govumn.edu Other emerging targets include X-linked inhibitor of apoptosis protein (XIAP), where DKP-based antagonists have been shown to induce apoptosis in cancer cells by targeting the BIR2 domain. aacrjournals.org Additionally, the DKP skeleton has been successfully used to develop inhibitors for histone deacetylases (HDACs), which are crucial regulators of gene expression implicated in cancer. nih.gov

The precise mechanisms of action for many bioactive DKPs remain to be fully elucidated. nih.gov Future research will involve deeper investigation into how these compounds interact with their cellular targets. For instance, some anticancer DKPs are thought to act as tubulin binders, disrupting microtubule formation and leading to cell cycle arrest and apoptosis, a mechanism that warrants further detailed study. mdpi.com Unraveling these mechanisms will not only provide a clearer understanding of DKP biology but also enable the rational design of next-generation therapeutics with improved specificity and efficacy.

Development of Sustainable and Green Chemistry Approaches in Diketopiperazine Synthesis

The pharmaceutical industry is increasingly embracing the principles of green chemistry to minimize its environmental impact. The synthesis of diketopiperazines is an area ripe for such innovation. Traditional multi-step syntheses often involve protected amino acids, coupling reagents, and extensive use of organic solvents, generating significant waste.

A major advance has been the development of catalyst- and promoter-free cyclization procedures. rsc.orgsemanticscholar.org One highly effective green method involves the microwave-assisted cyclization of linear dipeptides in water. nih.govmdpi.com This approach dramatically reduces reaction times, eliminates the need for catalysts and hazardous solvents, and often results in high yields of the desired DKP, sometimes requiring no chromatographic purification. rsc.orgmdpi.com Such methods align with the core tenets of green chemistry by improving energy efficiency and reducing chemical waste. rsc.org

The one-pot deprotection of N-Boc-protected dipeptide esters and subsequent cyclization in water represents another efficient and environmentally friendly strategy. researchgate.net The ultimate goal is the direct, catalyst-free cyclization of unprotected amino acids, a process that has been shown to be highly efficient and simple. rsc.org These sustainable approaches not only reduce the environmental footprint of DKP synthesis but may also lower production costs, making these valuable scaffolds more accessible for research and development. whiterose.ac.uk

| Green Chemistry Approach | Description | Environmental Benefit |

| Microwave-Assisted Synthesis | Uses microwave irradiation to heat the reaction, often in water. nih.govmdpi.com | Reduced reaction times, increased energy efficiency, use of a benign solvent. |

| Catalyst-Free Cyclization | Cyclization of linear dipeptides or amino acids without the need for a catalyst or coupling agents. rsc.orgsemanticscholar.org | Elimination of toxic metal catalysts and chemical waste. |

| One-Pot Procedures | Combines multiple reaction steps (e.g., deprotection and cyclization) into a single process. researchgate.net | Reduced solvent usage and purification steps. |

Expansion of Diketopiperazine Research into New Therapeutic Areas and Chemical Biology Probes

The unique structural and biological properties of diketopiperazines make them ideal candidates for expansion into new therapeutic fields and for use as sophisticated chemical biology tools. Their proven ability to cross the blood-brain barrier opens up significant opportunities for treating central nervous system disorders. researchgate.netnih.gov DKP derivatives are being actively investigated for their neuroprotective effects, with potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease. researchgate.net

Beyond neuroprotection and oncology, DKPs are being explored for other challenging diseases. Recent work has shown their potential as anti-protozoal agents for treating tropical diseases like malaria, Chagas disease, and leishmaniasis, which are areas of significant unmet medical need. mdpi.com

In addition to their direct therapeutic applications, DKPs are being developed as versatile molecular tools. Their conformationally constrained framework makes them excellent scaffolds for creating chemical probes to investigate biological processes. They can be engineered as vectors for drug delivery, particularly for transporting peptides and other cargo across biological membranes, including the blood-brain barrier. mdpi.comnih.gov By attaching a therapeutic agent to a DKP scaffold, it is possible to improve the agent's stability against enzymatic degradation and enhance its bioavailability in target tissues like the brain. nih.gov This dual functionality as both a potential therapeutic and a delivery vehicle highlights the immense versatility and future promise of the diketopiperazine scaffold. mdpi.com

Q & A

Q. What are the standard synthetic routes for (R)-3-(Hydroxymethyl)piperazine-2,5-dione?

The compound is typically synthesized via cyclization reactions involving α-amino acids or their derivatives. For example, enantioselective synthesis can be achieved using chiral amino acid precursors (e.g., D-tryptophan) under acidic conditions (acetic acid in THF) to form the diketopiperazine (DKP) core . Symmetric DKPs are often generated from amino acids and 1,2-dicarbonyl compounds, while asymmetric variants may require acyl halides like pyrroloyl chloride for regioselective functionalization . Purification via column chromatography (ethyl acetate as eluent) yields high-purity products (81–92% yields) .

Q. How is structural characterization performed for this compound?

Key techniques include:

- NMR spectroscopy : and NMR identify substituent positions and stereochemistry (e.g., chemical shifts for N-H at δ 8.5–9.0 ppm and C=O at δ 165–170 ppm) .

- HRMS : Confirms molecular weight and fragmentation patterns (e.g., [M+H] peaks with <2 ppm error) .

- ATR-IR : Detects functional groups like C=O (1680–1700 cm) and N-H (3300 cm) .

- CSP-HPLC : Validates enantiomeric purity using chiral stationary phases (retention times: 8–12 min) .

Q. What methods are used to isolate this compound from natural sources?

Marine Streptomyces spp. and fungal strains (e.g., Penicillium griseofulvum) are common sources. Fermentation extracts are fractionated via silica gel chromatography, followed by reversed-phase HPLC (C18 columns, methanol/water gradients). Bioactivity-guided isolation (e.g., antiviral or antibacterial assays) prioritizes active fractions .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized for this compound?

Chiral auxiliaries (e.g., 4-methoxybenzyl groups) and mild acids (e.g., TFA in DCM) enhance stereochemical control during cyclization . Kinetic resolution via CSP-HPLC can separate enantiomers, while X-ray crystallography confirms absolute configuration . Recent advances include enzymatic catalysis (e.g., lipases) for greener synthesis .

Q. What strategies address contradictions in bioactivity data across studies?

Discrepancies in antimicrobial or cytotoxic activity may arise from:

- Structural analogs : Substituents like 4-hydroxybenzylidene vs. indole groups significantly alter bioactivity (e.g., compound 6 in marine DKPs shows anti-H1N1 activity, while others are inactive) .

- Assay variability : Standardize protocols (e.g., SRB assay for cytotoxicity ; MIC determination for antibacterial activity ).

- Source-dependent modifications : Marine-derived DKPs often have halogenated or prenylated side chains absent in fungal analogs, impacting target specificity .

Q. How can computational modeling guide the design of DKP-based therapeutics?

Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets (e.g., O-GlcNAc transferase for anticancer activity ). QSAR models correlate substituent electronegativity (e.g., chloro vs. methoxy groups) with cytotoxicity or immunosuppressive activity .

Q. What are the challenges in derivatizing the DKP core for enhanced pharmacokinetics?

- Solubility : Hydroxymethyl groups improve aqueous solubility but may reduce membrane permeability .

- Metabolic stability : Conjugation with PEG or cyclodextrins mitigates rapid hepatic clearance .

- Targeted delivery : Click chemistry (e.g., triazole linkages) enables attachment to nanoparticle carriers .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.